4-(3-Ethoxyphenyl)nicotinic acid, 95%
Description
4-(3-Ethoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a 3-ethoxy-substituted phenyl ring at the 4-position of the pyridine moiety. Nicotinic acid derivatives are widely utilized as intermediates in drug synthesis, coupling reactions, and functional materials due to their versatile reactivity and ability to modulate biological activity . The 95% purity grade ensures suitability for industrial and laboratory applications, aligning with standards for high-purity intermediates in organic synthesis .
Properties
IUPAC Name |
4-(3-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQNDQBTZLJPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692555 | |
| Record name | 4-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-53-1 | |
| Record name | 4-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Ethoxy vs. Methoxy and fluoro groups, being electron-withdrawing, may improve metabolic stability compared to ethoxy . Positional Isomerism: Analogs like 4-(2-Methylphenyl)nicotinic acid (ortho-substituted) exhibit steric hindrance that may reduce binding affinity compared to para- or meta-substituted derivatives .
Purity and Applications :
Research Findings
- Synthetic Utility : Nicotinic acid derivatives with halogen or alkoxy substituents are critical in Suzuki-Miyaura coupling reactions for constructing biaryl systems in drug scaffolds .
- Biological Activity : Fluorinated analogs (e.g., Z9188) show enhanced bioavailability due to improved solubility and resistance to oxidative metabolism .
- Thermodynamic Stability : tert-Butyl and methylsulfonyl groups increase molecular rigidity, which is advantageous in crystallography studies for structure-activity relationship (SAR) analysis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Ethoxyphenyl)nicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. For example, a palladium-catalyzed coupling reaction may introduce the 3-ethoxyphenyl group to the nicotinic acid core. Key steps include:
- Step 1 : Activation of the nicotinic acid carboxyl group via esterification to enhance reactivity.
- Step 2 : Suzuki-Miyaura cross-coupling with a 3-ethoxyphenylboronic acid derivative under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst .
- Optimization : Yield improvements (≥70%) require precise control of temperature (80–100°C), solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios (1:1.2 nicotinic acid:boronic acid). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 4-(3-Ethoxyphenyl)nicotinic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the ethoxy group’s triplet (δ 1.35 ppm, -CH₂CH₃) and aromatic proton splitting patterns validate regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<5%) with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 258.1 confirm molecular weight alignment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for 4-(3-Ethoxyphenyl)nicotinic acid derivatives?
- Methodological Answer : Contradictions often arise from assay variability. To address this:
- Reproducibility : Standardize cell lines (e.g., HepG2 for metabolic studies) and solvent controls (DMSO ≤0.1% v/v) .
- Orthogonal Assays : Pair enzymatic inhibition assays (e.g., NADPH oxidase) with cellular viability assays (MTT) to distinguish direct activity from cytotoxicity .
- Data Normalization : Express activity relative to positive controls (e.g., nicotinic acid’s lipid-lowering effects at 10 µM) to enable cross-study comparisons .
Q. What strategies are recommended for enhancing the binding affinity of 4-(3-Ethoxyphenyl)nicotinic acid to specific enzymatic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the ethoxyphenyl group (e.g., introducing electron-withdrawing fluorine atoms) to enhance π-π stacking with hydrophobic enzyme pockets .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., GPR109A receptor). Optimize ligand torsional angles to minimize steric clashes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to identify optimal pH (6.5–7.5) and ionic strength conditions .
Q. What are the critical considerations for designing stability studies of 4-(3-Ethoxyphenyl)nicotinic acid under various experimental conditions?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolytic stability at pH 2–9 (simulating gastrointestinal conditions) using UV-Vis spectroscopy. The ester linkage in the ethoxy group is prone to hydrolysis at pH > 8 .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C). Store lyophilized samples at -20°C under argon to prevent oxidation .
- Light Sensitivity : Perform accelerated photodegradation studies (ICH Q1B guidelines) with UV light (320–400 nm) to assess isomerization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
